N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
CAS No.:
Cat. No.: VC16363678
Molecular Formula: C23H21N3O
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H21N3O/c1-16-9-3-5-11-18(16)23-25-20-13-7-8-14-21(20)26(23)15-22(27)24-19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3,(H,24,27) |
| Standard InChI Key | JPQKQXQUMNXNQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure consists of a benzimidazole ring (a fused bicyclic system of benzene and imidazole) substituted at the 1-position with a 2-methylphenyl group and at the 2-position with an acetamide-linked 2-methylphenyl moiety. The IUPAC name, N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide, reflects this arrangement .
Table 1: Key Molecular Descriptors
Synthesis and Optimization
General Synthetic Routes
Although explicit details for this compound are scarce, benzimidazole synthesis typically involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions . For N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide, a plausible pathway includes:
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Formation of the benzimidazole core: Reaction of 2-methylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent.
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Acetamide side-chain introduction: Alkylation of the benzimidazole nitrogen with chloroacetamide derivatives, followed by coupling with 2-methylaniline.
Industrial-Scale Considerations
Optimization efforts focus on catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., ethanol/water mixtures) to enhance yield and purity. Microwave-assisted synthesis and flow chemistry may reduce reaction times from hours to minutes .
Pharmacological Activities
Antimicrobial Properties
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:
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Antibacterial effects: Inhibition of Escherichia coli and Pseudomonas aeruginosa at MIC values of 10–50 µg/mL .
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Antifungal activity: Moderate growth suppression against Candida albicans (MIC: 50–100 µg/mL) .
Table 2: Comparative Antimicrobial Activity
| Compound | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|
| N-(2-methylphenyl)-...acetamide | 25 (estimated) | 75 (estimated) |
| Gentamycin (control) | 1 | – |
| Fluconazole (control) | – | 5 |
Metabolic Disorder Applications
Compounds featuring benzimidazole-oxadiazole hybrids, such as 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-benzimidazole, reduce blood glucose levels in diabetic models by 40–60% compared to glibenclamide . This suggests potential for structural analogs like N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide in diabetes research.
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Hydrophobic substituents: The 2-methylphenyl groups enhance membrane permeability, critical for antimicrobial and anticancer effects .
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Hydrogen-bonding motifs: The acetamide’s carbonyl group facilitates interactions with bacterial enzymes (e.g., DNA gyrase) .
In Silico Predictions
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase, a key antibiotic target .
Future Directions
Synthesis Optimization
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Explore green chemistry approaches (e.g., solvent-free reactions).
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Investigate enantioselective synthesis for chiral variants.
Therapeutic Exploration
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Combination therapies: Test synergy with existing antibiotics (e.g., ciprofloxacin).
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Targeted drug delivery: Develop nanoparticle-encapsulated formulations to improve bioavailability.
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